4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
Description
4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is a common feature in many biologically active molecules.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-9-6-12(19)16-10(2)11(17(23)24-13(16)7-9)8-14(20)18-5-3-4-15(21)22/h6-7,19H,3-5,8H2,1-2H3,(H,18,20)(H,21,22) |
InChI Key |
VGNFBTTWCRUTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCCCC(=O)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with butanoic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anticoagulant, anticancer agent, and in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
7-Hydroxycoumarin: A coumarin derivative with antioxidant and anti-inflammatory properties.
Uniqueness
4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific structural features, such as the presence of both a chromen-2-one core and a butanoic acid moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .
Biological Activity
4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.43 g/mol
- IUPAC Name : 4-{[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds containing the chromenone structure have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth.
- Cell Lines Tested : Various studies have utilized cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these compounds generally range from 5 to 20 µM, indicating moderate to strong activity against cancer cells.
Antimicrobial Activity
The antimicrobial effects of this compound have also been explored. In vitro studies demonstrate efficacy against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that the compound exhibits bacteriostatic activity, particularly against Gram-positive bacteria.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.
- : The compound shows promise as a potential anticancer agent.
-
Antimicrobial Screening :
- Objective : To assess the antimicrobial properties against various pathogens.
- Results : Notable activity was recorded against Staphylococcus aureus with an MIC of 15 µg/mL.
- : The compound may serve as a lead for developing new antimicrobial agents.
Data Table of Biological Activities
| Activity Type | Test Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | HeLa | 10 µM | Study on Anticancer Properties |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Antimicrobial Screening |
| Antimicrobial | Escherichia coli | 20 µg/mL | Antimicrobial Screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
